molecular formula C11H11N7O4S B2838640 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 450346-24-4

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Cat. No.: B2838640
CAS No.: 450346-24-4
M. Wt: 337.31
InChI Key: FKYYXAIADGTMQY-UHFFFAOYSA-N
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Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a complex organic compound featuring a pyrimidine ring substituted with amino and nitro groups, a hydrazinyl linkage, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and nitro-substituted aldehydes.

    Hydrazinyl Linkage Formation:

    Coupling with Thiophene Carboxamide: The final step involves coupling the hydrazinyl-pyrimidine intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The amino group on the pyrimidine ring can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with biological macromolecules:

    Molecular Targets: DNA, proteins, and enzymes.

    Pathways Involved: It may inhibit enzyme activity by binding to active sites or intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

  • N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide
  • N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Comparison:

  • Uniqueness: The thiophene ring in N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide provides distinct electronic properties compared to benzene or furan analogs, potentially leading to different biological activities and material properties.

This compound’s unique structure and functional groups make it a versatile candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O4S/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYYXAIADGTMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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